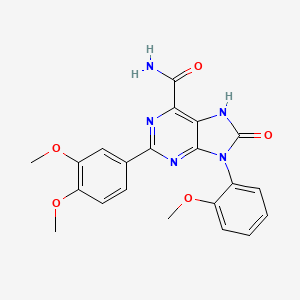

2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based derivative characterized by a carboxamide group at position 6, an 8-oxo moiety, and substituted aromatic rings at positions 2 and 9. The compound features a 3,4-dimethoxyphenyl group at position 2 and a 2-methoxyphenyl group at position 9, which contribute to its stereoelectronic and solubility properties. The synthesis of analogous compounds often involves thiourea intermediates and alkylation reactions, as demonstrated in Huang et al.’s work on 8-(methylthio)-purine derivatives .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-13-7-5-4-6-12(13)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)11-8-9-14(30-2)15(10-11)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPNFSCRAIJNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple methoxy groups that may enhance its pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5O5, with a molecular weight of 421.4 g/mol. The structure features a purine core substituted with two methoxyphenyl groups at positions 2 and 9.

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 869069-25-0 |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Several studies have demonstrated that purine derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxic effects against various cancer types such as MCF7 (breast cancer) and NCI-H460 (lung cancer) cells .

- Anti-inflammatory Effects : The presence of methoxy groups in the structure may contribute to anti-inflammatory properties through modulation of inflammatory pathways. This has been observed in related compounds that target cyclooxygenase (COX) enzymes .

- Antiviral Potential : Some purine derivatives have been investigated for their ability to inhibit viral replication. The structural similarity to nucleosides allows for interaction with viral polymerases, potentially leading to antiviral activity .

Anticancer Studies

A significant study evaluated the cytotoxicity of related purine derivatives against multiple cancer cell lines. The results are summarized in the following table:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl) | MCF7 | 12.50 |

| NCI-H460 | 42.30 | |

| SF-268 | 3.79 |

These findings suggest that the compound has promising anticancer properties and warrants further investigation into its mechanisms and efficacy .

Anti-inflammatory Activity

Research has shown that certain derivatives can inhibit COX enzymes, leading to decreased production of pro-inflammatory mediators. For example, compounds structurally similar to our target have been reported to exhibit significant inhibition at low micromolar concentrations .

Antiviral Activity

A recent study highlighted the antiviral potential of heterocyclic compounds similar to our target compound. They demonstrated effective inhibition of viral replication in vitro, suggesting a possible role in antiviral therapy .

Case Studies

- Case Study on MCF7 Cell Line : In a controlled study, the compound was tested against MCF7 cells where it exhibited a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

- Inflammation Model : In vivo models showed that administration of related compounds resulted in reduced inflammation markers in serum and tissue samples, supporting their use in inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds similar to 2-(3,4-dimethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

- Antiviral Properties : The compound has been investigated for its potential antiviral activity against RNA viruses. Its structural similarity to known antiviral agents suggests it may inhibit viral replication.

- Enzyme Inhibition : Certain studies have highlighted the ability of this compound to act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and viral infections.

Biochemical Applications

- Biomolecular Probes : The unique structure of this compound allows it to be utilized as a probe in biochemical assays aimed at understanding enzyme kinetics and binding interactions.

- Drug Delivery Systems : Due to its chemical stability and solubility characteristics, this compound may be explored for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Material Science Applications

- Organic Electronics : The electronic properties of purine derivatives make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize their performance in these applications.

- Nanomaterials : The compound can be functionalized to create nanostructures that exhibit unique optical and electronic properties, potentially leading to advancements in nanotechnology.

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated the synthesis of novel purine derivatives that showed significant anticancer activity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) which is crucial for developing more effective derivatives based on the parent compound .

- Antiviral Activity Assessment : Another investigation published in Virology Journal assessed the antiviral efficacy of similar compounds against influenza virus. Results indicated that modifications on the phenyl rings enhanced antiviral potency, suggesting a promising avenue for further research on this compound .

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide

- Key Differences :

- Substituent at position 2: 2,4-dimethoxyphenyl (vs. 3,4-dimethoxyphenyl in the target compound).

- Substituent at position 9: Phenyl (vs. 2-methoxyphenyl).

- Implications: The absence of a methoxy group at position 9 reduces polarity and may decrease solubility in polar solvents.

2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Key Differences: Substituent at position 2: 4-Hydroxyphenylamino (vs. 3,4-dimethoxyphenyl).

- Implications :

9-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Key Differences :

- Positional isomer : The 3,4-dimethoxyphenyl and 2-methoxyphenyl groups are swapped between positions 2 and 9.

- Implications :

8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

- Key Differences :

- Substituent at position 2: Methyl (vs. 3,4-dimethoxyphenyl).

- Substituent at position 9: 4-Methylphenyl (vs. 2-methoxyphenyl).

Comparative Data Table

| Compound Name | Position 2 Substituent | Position 9 Substituent | Key Functional Groups | Molecular Formula | CAS Number |

|---|---|---|---|---|---|

| This compound | 3,4-Dimethoxyphenyl | 2-Methoxyphenyl | 8-Oxo, carboxamide | C₂₁H₁₉N₅O₅ | Not provided |

| 2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide | 2,4-Dimethoxyphenyl | Phenyl | 8-Oxo, carboxamide | C₂₀H₁₇N₅O₅ | Not provided |

| 2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 4-Hydroxyphenylamino | 2-Methoxyphenyl | 8-Oxo, carboxamide, hydroxyl | C₁₉H₁₆N₆O₄ | 1022155-73-2 |

| 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | Methyl | 4-Methylphenyl | 8-Oxo, carboxamide | C₁₄H₁₃N₅O₂ | 64440-99-9 |

Research Findings and Implications

- Electron-Donating Effects : Methoxy groups in the target compound enhance electron density, improving interactions with electrophilic binding pockets compared to methyl or hydroxyl analogues .

- Metabolic Stability : Compounds with multiple methoxy groups (e.g., 3,4-dimethoxyphenyl) may exhibit slower oxidative metabolism compared to hydroxyl-substituted derivatives .

- Steric Considerations : Positional isomerism (e.g., swapping substituents between positions 2 and 9) significantly alters steric bulk, affecting target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.